![molecular formula C7H6ClN3 B12334566 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12334566.png)
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridines with nitriles under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate nitrile in the presence of a catalyst such as CuO_x-ZnO/Al_2O_3-TiO_2 can yield the desired triazolopyridine . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or MnO_2 .
Industrial Production Methods: Industrial production of this compound often employs microwave-mediated, catalyst-free synthesis techniques. This eco-friendly method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .
化学反応の分析
Types of Reactions: 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include NaOCl, MnO_2, and CuO_x-ZnO/Al_2O_3-TiO_2. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the chlorine atom can lead to the formation of various substituted triazolopyridines with different functional groups.
科学的研究の応用
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is used as a scaffold for designing anticancer agents, as it exhibits significant antiproliferative activities against various cancer cell lines .
In the field of material sciences, this compound is utilized in the development of efficient light-emitting materials for phosphorescent OLED devices . Its unique chemical properties make it a valuable compound for various industrial applications.
作用機序
The mechanism of action of 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, this compound can inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in cell apoptosis and G2/M phase arrest, thereby suppressing cancer cell proliferation.
類似化合物との比較
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine and 2-substituted 6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridines . While these compounds share a similar triazolopyridine core, their unique substituents confer different chemical properties and biological activities.
特性
IUPAC Name |
6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXAFWDRWRMMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=CC2=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester](/img/structure/B12334497.png)
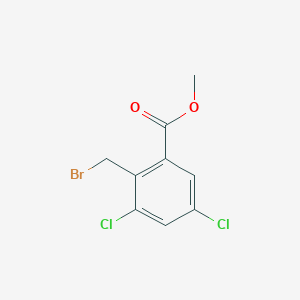

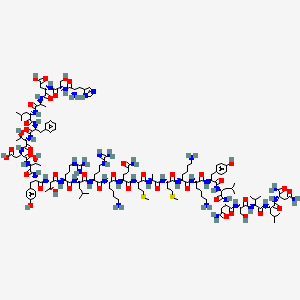
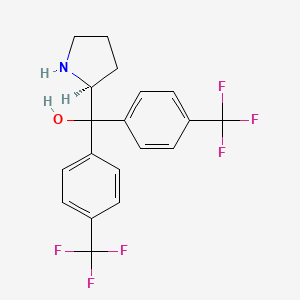

![5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12334548.png)
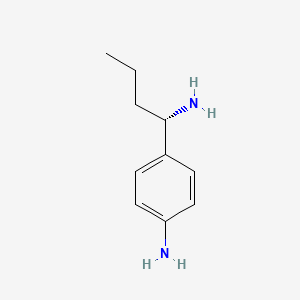
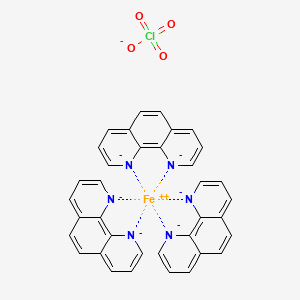

![Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)-](/img/structure/B12334582.png)

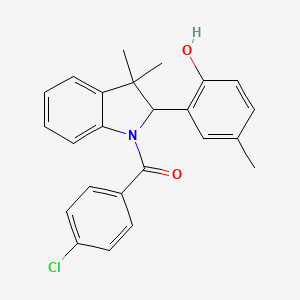
![Carbamic acid, [(1S)-3-diazo-1-(1-methylethyl)-2-oxopropyl]-,1,1-dimethylethyl ester](/img/structure/B12334592.png)
